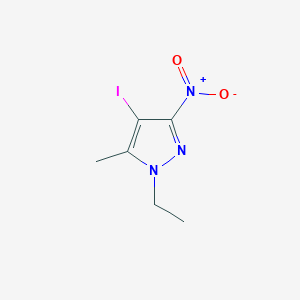1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole
CAS No.: 1354705-45-5
Cat. No.: VC7945159
Molecular Formula: C6H8IN3O2
Molecular Weight: 281.05
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354705-45-5 |
|---|---|
| Molecular Formula | C6H8IN3O2 |
| Molecular Weight | 281.05 |
| IUPAC Name | 1-ethyl-4-iodo-5-methyl-3-nitropyrazole |
| Standard InChI | InChI=1S/C6H8IN3O2/c1-3-9-4(2)5(7)6(8-9)10(11)12/h3H2,1-2H3 |
| Standard InChI Key | XRLBFWFNQSSWTJ-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=N1)[N+](=O)[O-])I)C |
| Canonical SMILES | CCN1C(=C(C(=N1)[N+](=O)[O-])I)C |
Introduction
1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms, and they are known for their diverse biological activities and applications in pharmaceuticals and materials science. This specific compound is characterized by its ethyl, iodo, methyl, and nitro substituents, which contribute to its unique chemical and physical properties.
Synthesis and Preparation
The synthesis of 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, pyrazoles are generally synthesized through condensation reactions involving hydrazines and appropriate carbonyl compounds. The introduction of iodo, methyl, and nitro groups can be achieved through subsequent substitution reactions.
Applications and Potential Uses
Given its structural features, 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole could serve as a precursor or intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals or materials science. The compound's iodine substituent makes it a candidate for further modification through cross-coupling reactions, which are common in organic synthesis.
Safety and Handling
Handling of 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole requires caution due to its potential reactivity and toxicity. It is advisable to follow standard laboratory safety protocols when working with this compound, including the use of protective equipment and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume